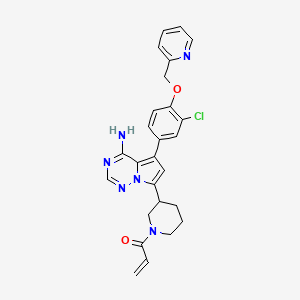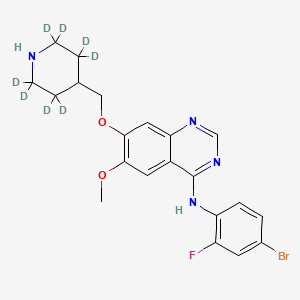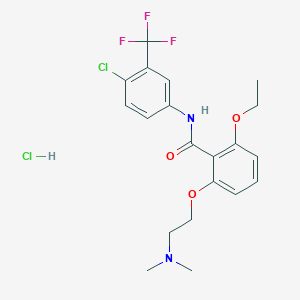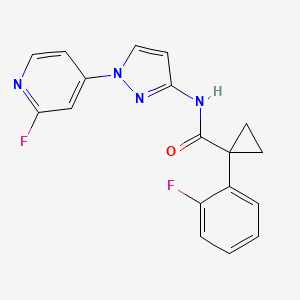
Elovl1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elovl1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme elongation of very long chain fatty acids protein 1 (ELOVL1). This enzyme is crucial in the biosynthesis of very long chain fatty acids, which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling .
Méthodes De Préparation
The synthesis of Elovl1-IN-1 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Elovl1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Elovl1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of ELOVL1 and its effects on fatty acid elongation. In biology, it is used to investigate the role of very long chain fatty acids in cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for diseases related to fatty acid metabolism, such as adrenoleukodystrophy. In industry, it is used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Elovl1-IN-1 exerts its effects by inhibiting the activity of ELOVL1, thereby reducing the levels of very long chain fatty acids. This inhibition disrupts the elongation cycle of fatty acids, which is essential for the synthesis of various lipid species. The molecular targets of this compound include the active site of ELOVL1, where it binds and prevents the enzyme from catalyzing the elongation reaction .
Comparaison Avec Des Composés Similaires
Elovl1-IN-1 is unique in its specific inhibition of ELOVL1. Similar compounds include other inhibitors of the ELOVL family, such as inhibitors of ELOVL3 and ELOVL7. These compounds share similar mechanisms of action but differ in their specificity and potency. This compound is particularly effective in reducing the levels of very long chain fatty acids, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H14F2N4O |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-N-[1-(2-fluoropyridin-4-yl)pyrazol-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25) |
Clé InChI |
UWMKZOSESQVNAA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


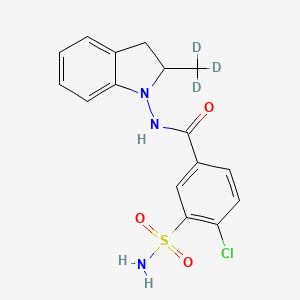
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
aniline](/img/structure/B12428747.png)
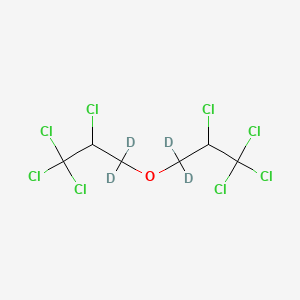
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
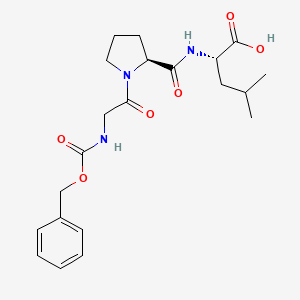
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)


